molecular formula C14H15FO3 B1323870 cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-18-8

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323870
CAS No.: 736136-18-8
M. Wt: 250.26 g/mol
InChI Key: MJLWCZHEGMDMRI-UHFFFAOYSA-N
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Description

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclohexane carboxylic acids. It is characterized by the presence of a fluorobenzoyl group attached to the cyclohexane ring. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the fluorobenzoyl group: This step involves the Friedel-Crafts acylation reaction where the cyclohexane ring is reacted with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Chemical Reactions Analysis

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Scientific Research Applications

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds such as:

    cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: This compound has a similar structure but with the fluorobenzoyl group attached at a different position on the cyclohexane ring.

    trans-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid: This compound has the same substituents but in a trans configuration, leading to different chemical and physical properties.

    cis-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, resulting in different reactivity and applications.

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLWCZHEGMDMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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